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Introduction
Adenylyl-imidodiphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine

triphosphate (ATP) that has become an indispensable tool in the study of ATP-dependent

enzymes and signaling pathways. Its unique structural modification—the substitution of the

bridging oxygen atom between the β and γ phosphates with an imido group (-NH-)—renders it

resistant to cleavage by most ATPases. This property allows researchers to trap enzymes in an

ATP-bound conformational state, providing a stable snapshot for structural and functional

studies. This guide offers a comprehensive overview of the structure of AMP-PNP, its

comparative analysis with ATP, detailed experimental protocols for its use, and its application in

elucidating complex biological signaling pathways.

Core Structure of Adenylyl-imidodiphosphate
AMP-PNP shares the same core structure as ATP, consisting of an adenine base, a ribose

sugar, and a triphosphate chain. The critical difference lies in the linkage between the β- and γ-

phosphates.

Chemical Formula: C₁₀H₁₇N₆O₁₂P₃

Molecular Weight: 506.20 g/mol [1]
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CAS Number: 25612-73-1[1]

The P-N-P imido bond in AMP-PNP is significantly more resistant to enzymatic hydrolysis

compared to the P-O-P phosphoanhydride bond in ATP.[2] This stability is the cornerstone of its

utility in biochemical and structural biology research.

Structural Comparison: ATP vs. AMP-PNP
While AMP-PNP is an excellent mimic of ATP, the substitution of an oxygen atom with an imido

group introduces subtle but important differences in bond lengths, angles, and overall

conformation of the triphosphate chain. These differences can influence its binding affinity and

the precise conformation of the protein it binds to.

Parameter ATP AMP-PNP

β-γ Bridge P-O-P P-N-P

Pβ-O-Pγ Bond Angle ~129° N/A

Pβ-N-Pγ Bond Angle N/A ~127°

Pγ-O Bond Length ~1.60 Å N/A

Pγ-N Bond Length N/A ~1.68 Å

Hydrolysis Readily hydrolyzed Resistant to hydrolysis

Note: The exact bond lengths and angles can vary depending on the protein-bound

conformation and the presence of metal ions.

Quantitative Data: Binding Affinities of AMP-PNP
AMP-PNP acts as a competitive inhibitor for a wide range of ATP-dependent enzymes. The

dissociation constant (Kd) or inhibition constant (Ki) provides a measure of its binding affinity. A

lower value indicates a higher affinity.
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Protein Organism/Tissue Kd / Ki (µM) Method

Na+/K+-ATPase

(high-affinity site)
Canine Kidney 2.2 (in 50 µM MgCl₂)

Centrifugation

Assay[3]

Na+/K+-ATPase

(high-affinity site)
Canine Kidney 4.2 (no MgCl₂)

Centrifugation

Assay[3]

Kinesin Drosophila
Varies with ATP

concentration

Single-molecule

motility assay[4]

ABC Transporter (P-

glycoprotein)
Human

Reduces substrate

binding affinity

Indirect

measurements[5]

Sea Urchin Sperm

Dynein
Lytechinus pictus ~8100 (Ki)

Michaelis-Menten

kinetics[2][6]

Myosin Not Specified Low affinity Not Specified

Signaling Pathways and Experimental Workflows
AMP-PNP is instrumental in dissecting multi-step signaling pathways and complex enzymatic

cycles by allowing researchers to isolate and study specific intermediate states.

Elucidating G-Protein Signaling: Activation of Adenylyl
Cyclase
A classic example of AMP-PNP's utility is in studying the activation of adenylyl cyclase by the

Gsα subunit of a G-protein. In this pathway, the activated Gsα-GTP complex binds to and

activates adenylyl cyclase, which then converts ATP to cyclic AMP (cAMP). By using AMP-
PNP, researchers can trap the Gsα-adenylyl cyclase complex in a stable, active-like

conformation, as AMP-PNP can bind to the catalytic site of adenylyl cyclase without being

converted to cAMP. This allows for the structural and functional characterization of this

transient signaling complex.
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G-protein signaling pathway showing AMP-PNP trapping the adenylyl cyclase complex.

Investigating Motor Protein Function: A Kinesin Motility
Assay Workflow
Motor proteins like kinesin convert the chemical energy from ATP hydrolysis into mechanical

work to move along cytoskeletal filaments. AMP-PNP is used to study the ATP-bound state of

kinesin, which is characterized by strong binding to microtubules.
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Workflow for a kinesin in vitro motility assay using AMP-PNP.
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Experimental Protocols
Protocol 1: Determination of AMP-PNP Inhibition
Constant (Ki) for a Myosin ATPase
This protocol outlines a method to determine the inhibitory potency of AMP-PNP on myosin

ATPase activity using a colorimetric assay that measures the release of inorganic phosphate

(Pi).

Materials:

Purified myosin protein

Actin filaments (optional, for actin-activated ATPase activity)

Assay Buffer: 15 mM HEPES pH 7.5, 1 mM MgCl₂, 0.1 mM EGTA, 50 mM KCl

ATP stock solution (e.g., 100 mM)

AMP-PNP stock solution (e.g., 100 mM)

[γ-³²P]ATP (for radioactive assay) or Malachite Green Phosphate Assay Kit (for colorimetric

assay)

Stop Solution (e.g., 10% SDS for Malachite Green assay; acid for radioactive assay)

Microplate reader or scintillation counter

Procedure:

Prepare a series of AMP-PNP dilutions in assay buffer to achieve a range of final

concentrations in the assay (e.g., 0-10 mM).

Prepare a series of ATP dilutions in assay buffer to achieve a range of final concentrations

(e.g., 0-5 mM).

Set up the reactions in a 96-well plate or microcentrifuge tubes. For each reaction, combine:
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Assay buffer

A fixed concentration of myosin (and actin, if applicable)

A specific concentration of AMP-PNP

A specific concentration of ATP (spiked with [γ-³²P]ATP if using the radioactive method).

Initiate the reaction by adding the ATP solution and incubate at a constant temperature (e.g.,

25°C or 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

Stop the reaction by adding the appropriate stop solution.

Quantify the amount of Pi produced.

Radioactive method: Separate the unreacted [γ-³²P]ATP from the released [³²P]Pi using a

charcoal or extraction method and measure the radioactivity of the Pi-containing fraction in

a scintillation counter.[7]

Colorimetric method: Add the Malachite Green reagent, incubate to allow color

development, and measure the absorbance at the recommended wavelength (e.g., 620-

650 nm).[8]

Data Analysis:

Calculate the initial reaction velocity (v₀) for each combination of ATP and AMP-PNP
concentrations.

Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and

the Ki value. Alternatively, use non-linear regression to fit the data to the appropriate

enzyme inhibition model.

Protocol 2: Co-crystallization of a Protein with AMP-PNP
for X-ray Crystallography
This protocol provides a general framework for obtaining protein-AMP-PNP complex crystals

for structural studies.
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Materials:

Highly purified and concentrated protein of interest (>95% purity, 5-20 mg/mL)

AMP-PNP

MgCl₂

Crystallization buffer specific to the protein

Crystallization screens (commercial or custom)

Vapor diffusion plates (sitting or hanging drop)

Cryoprotectant solution

Procedure:

Prepare the Protein-Ligand Complex:

In a microcentrifuge tube, mix the concentrated protein solution with a 5-10 fold molar

excess of AMP-PNP and MgCl₂ (at a concentration equal to or slightly higher than AMP-
PNP).

Incubate on ice for 30-60 minutes to allow for complex formation.

Centrifuge the mixture at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to

remove any aggregated protein.

Set up Crystallization Trials:

Use the vapor diffusion method (hanging or sitting drop).

In each well of the crystallization plate, pipette the reservoir solution from a crystallization

screen.

On the coverslip or sitting drop post, mix a small volume (e.g., 1 µL) of the protein-AMP-
PNP complex with an equal volume of the reservoir solution.
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Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).

Optimize Crystal Growth:

Monitor the plates regularly for the appearance of crystals over several days to weeks.

If initial hits (microcrystals, precipitates) are observed, optimize the conditions by

systematically varying the pH, precipitant concentration, and protein concentration around

the initial hit condition.

Crystal Harvesting and Cryo-protection:

Once suitable crystals have grown, carefully transfer them to a cryoprotectant solution to

prevent ice formation during freezing. The cryoprotectant is typically the reservoir solution

supplemented with a cryo-agent like glycerol, ethylene glycol, or PEG. Ensure AMP-PNP
is also present in the cryo-solution.

Soak the crystal in the cryoprotectant for a short period.

Loop the crystal and flash-cool it in liquid nitrogen.

X-ray Diffraction Data Collection:

Mount the frozen crystal on a goniometer in an X-ray beamline.

Collect diffraction data.

Process the data to determine the three-dimensional structure of the protein-AMP-PNP
complex.

Conclusion
Adenylyl-imidodiphosphate remains a cornerstone in the toolkit of researchers studying ATP-

dependent processes. Its ability to mimic the pre-hydrolysis state of ATP binding provides an

invaluable window into the transient conformational changes that underpin a vast array of

cellular functions. By understanding its unique structural properties and employing the detailed

experimental approaches outlined in this guide, scientists and drug development professionals
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can continue to unravel the intricate mechanisms of ATP-dependent enzymes and signaling

pathways, paving the way for novel therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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